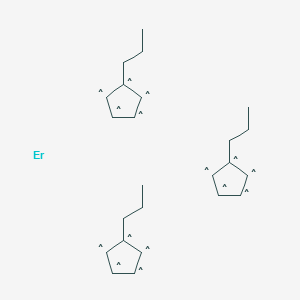
Tris(i-propylcyclopentadienyl)erbium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(i-propylcyclopentadienyl)erbium(III) is a metal-organic compound with the chemical formula Er(C5H4CH(CH3)2)3. It is known for its applications in various fields such as catalysis, optoelectronics, and magnetic materials. This compound is characterized by its unique structure, where erbium is coordinated with three i-propylcyclopentadienyl ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(i-propylcyclopentadienyl)erbium(III) is typically synthesized by reacting tris(i-propylcyclopentadienyl)cesium with erbium bromide under an inert atmosphere. The reaction must be carried out under dry and oxygen-free conditions to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Tris(i-propylcyclopentadienyl)erbium(III) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(i-propylcyclopentadienyl)erbium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: It can be reduced to form lower oxidation state compounds of erbium.
Substitution: The i-propylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields erbium oxides, while substitution reactions can produce a variety of erbium complexes with different ligands .
Applications De Recherche Scientifique
Tris(i-propylcyclopentadienyl)erbium(III) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Tris(i-propylcyclopentadienyl)erbium(III) exerts its effects is primarily through its ability to coordinate with various ligands and participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application. For instance, in catalysis, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(cyclopentadienyl)erbium(III)
- Tris(methylcyclopentadienyl)erbium(III)
- Tris(ethylcyclopentadienyl)erbium(III)
Uniqueness
Tris(i-propylcyclopentadienyl)erbium(III) is unique due to the presence of i-propyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability compared to other similar compounds. This structural variation can lead to differences in catalytic activity and other properties .
Propriétés
Numéro CAS |
130521-76-5 |
|---|---|
Formule moléculaire |
C24H33Er |
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
erbium(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Er/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
Clé InChI |
VTNSPDGNTYHOFK-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Er] |
SMILES canonique |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















